molecular formula C22H22N6O3 B2724868 2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1207045-78-0

2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B2724868
CAS No.: 1207045-78-0
M. Wt: 418.457
InChI Key: CMNZWWYMSXQANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. The compound features a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent linked via a methylamino group at position 6, a p-tolyl group at position 1, and an ethanolamine moiety at position 2. The benzo[d][1,3]dioxole group may enhance lipophilicity and metabolic stability, while the ethanol substituent could improve aqueous solubility compared to non-polar analogs .

Properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-ylmethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-14-2-5-16(6-3-14)28-21-17(12-25-28)20(23-8-9-29)26-22(27-21)24-11-15-4-7-18-19(10-15)31-13-30-18/h2-7,10,12,29H,8-9,11,13H2,1H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNZWWYMSXQANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities, including anticancer properties.
  • Pyrazolo[3,4-d]pyrimidine ring : Associated with various pharmacological effects.
  • Amino and hydroxyl groups : Contributing to the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole moiety often exhibit significant anticancer activities. For instance:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation, as shown in studies where similar structures demonstrated potent inhibitory effects against various cancer cell lines .
  • Mechanism of Action : The binding affinity to molecular targets such as enzymes or receptors suggests that the compound could disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes:

  • Monoamine Oxidase (MAO) : Compounds with similar structural features have been noted for their ability to selectively inhibit MAO-B, an enzyme implicated in neurodegenerative diseases. Studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance inhibitory potency against MAO-B .
CompoundTarget EnzymeIC50 Value
Compound AMAO-B0.009 µM
Compound BMAO-A0.029 µM

Antimicrobial Activity

Some derivatives of the benzo[d][1,3]dioxole moiety have also shown antimicrobial properties:

  • Broad Spectrum Activity : Compounds exhibiting thioether linkages have demonstrated activity against a range of bacterial strains, indicating potential for development as antimicrobial agents.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step synthetic pathways:

  • Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions.
  • Synthesis of Pyrazolo[3,4-d]pyrimidine : Often involves hydrazine derivatives.
  • Coupling Reactions : To attach the amino and hydroxyl groups.

Research has highlighted the importance of structure–activity relationship (SAR) studies to optimize the biological activity of this compound. For example, variations in substituents on the pyrazolo ring can significantly affect enzyme inhibition and anticancer efficacy .

Comparison with Similar Compounds

Core Modifications

  • Example 52 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Differences: Replaces the benzo[d][1,3]dioxole group with a sulfonamide-substituted phenyl ring and incorporates a chromenone moiety.

Substituent Variations at Position 6

  • Compound 5a (): 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Key Differences: Lacks the benzo[d][1,3]dioxol-5-ylmethylamino group at position 6, instead having a simpler phenyl group.

Ethanolamine vs. Other Polar Groups

  • Compound 14 (): 6-Substituted phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one Key Differences: Features a thiazolo[3,2-a]pyrimidine fused system and lacks the ethanolamine side chain. Impact: The thiazolo ring may increase rigidity and π-stacking interactions, while the absence of ethanolamine reduces solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.